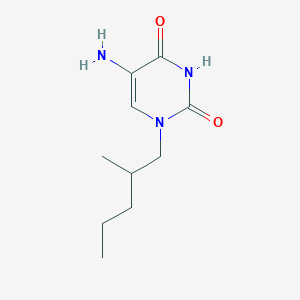
5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1h,3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of an amino group at position 5 and a 2-methylpentyl group at position 1 of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . This regioselective reaction facilitates the formation of the pyrimidine ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and other substituents can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and nucleophiles (such as alkyl halides) for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandin E2 (PGE2) and exerting anti-inflammatory effects . The compound may also interact with other enzymes and receptors, modulating various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Amino-1-(2-methylpentyl)pyrimidine-2,4(1H,3H)-dione include:
Uniqueness
What sets this compound apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H17N3O2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
5-amino-1-(2-methylpentyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H17N3O2/c1-3-4-7(2)5-13-6-8(11)9(14)12-10(13)15/h6-7H,3-5,11H2,1-2H3,(H,12,14,15) |
InChI-Schlüssel |
QCQJITBEDQFFQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CN1C=C(C(=O)NC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


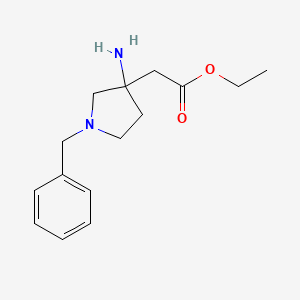

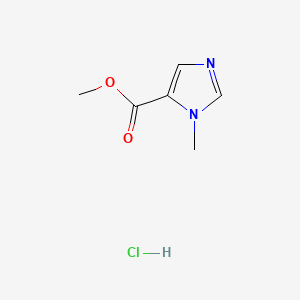
![(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B15300360.png)
![2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid](/img/structure/B15300364.png)
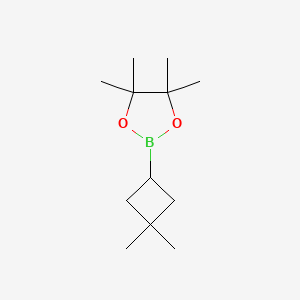
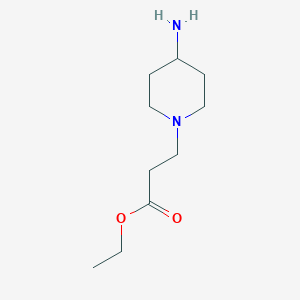
![3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride](/img/structure/B15300378.png)
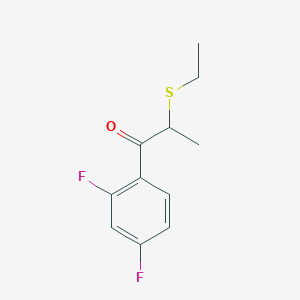
![3-Methyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B15300391.png)
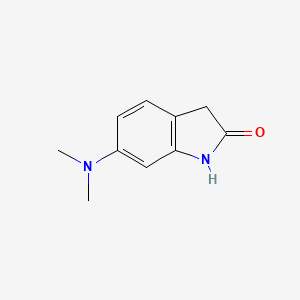
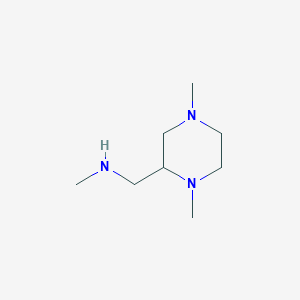
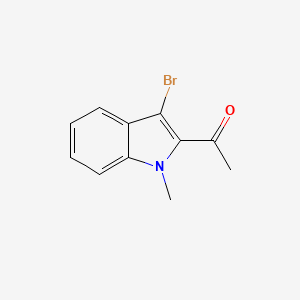
![[1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B15300436.png)
